![molecular formula C17H22N2O2 B4962788 N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)
N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide, also known as PPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPC is a cyclic amide that belongs to the class of compounds known as cyclobutanes. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Mecanismo De Acción
The exact mechanism of action of N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide. One area of research is in the development of new anticancer drugs based on the structure of this compound. Another area of research is in the development of new anti-inflammatory drugs based on the structure of this compound. In addition, further studies are needed to determine the safety and efficacy of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide can be synthesized using various methods, including the reaction of 4-(1-piperidinylcarbonyl)benzaldehyde with cyclobutanecarboxylic acid in the presence of a catalyst such as triethylamine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. Another method involves the reaction of 4-(1-piperidinylcarbonyl)benzaldehyde with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the major areas of research is in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(13-5-4-6-13)18-15-9-7-14(8-10-15)17(21)19-11-2-1-3-12-19/h7-10,13H,1-6,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFMLZKSYBLYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4962707.png)
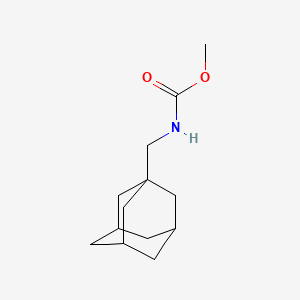
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B4962723.png)
![N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4962724.png)
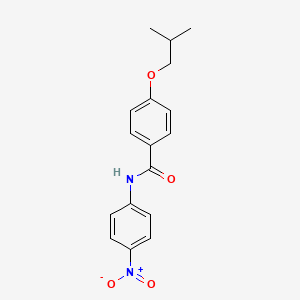
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4962747.png)
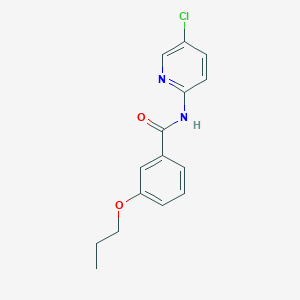
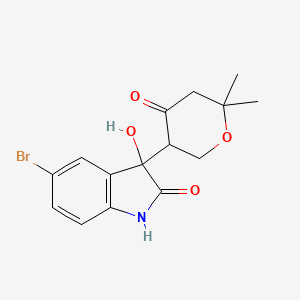
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4962770.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
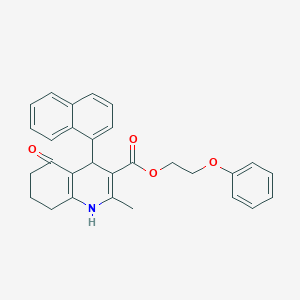
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)
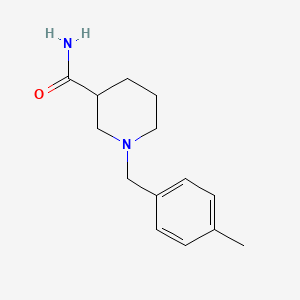
![3-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4962830.png)